5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine
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Overview
Description
5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5, an oxothiolan group at position 4, and two amino groups at positions 4 and 6. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine typically involves the nucleophilic substitution of a halogenated pyrimidine derivative with an appropriate thiol or amine. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a thiol-containing compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, with a base like diisopropylethylamine (DIPEA) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxothiolan group can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Substitution Reactions: The amino groups at positions 4 and 6 can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., DIPEA) in polar aprotic solvents (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: Utilized in the study of nucleic acid interactions and as a probe for biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,4,6-trifluoropyrimidine: A precursor used in the synthesis of various pyrimidine derivatives.
2-thio-containing pyrimidines: Known for their diverse biological activities, including antioxidant and anticancer properties.
Indole derivatives: Exhibit a wide range of biological activities and are structurally similar due to the presence of nitrogen atoms in the ring.
Uniqueness
5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine is unique due to the presence of the oxothiolan group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4OS/c9-6-7(10)11-4-12-8(6)13-5-1-2-15(14)3-5/h4-5H,1-3H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKSLOQLBPHYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1NC2=NC=NC(=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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